Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Overview
Description
Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a useful research compound. Its molecular formula is C15H16N2O5 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Conformationally Restricted Dopamine Analogues
Research on ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has contributed to the development of bridged 3-benzazepine derivatives, serving as conformationally restricted dopamine analogues. These compounds are synthesized from ethyl 3,4-dimethoxyphenyl(phenyl)acetate, demonstrating their role in the design of novel neuroactive compounds with potential therapeutic applications (Gentles et al., 1991).
Metabolite Synthesis of TAK-603
Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) metabolites have been synthesized to study their pharmacological properties, including anti-inflammatory effects. This underscores the importance of this compound in the pharmaceutical industry, particularly in the development of disease-modifying antirheumatic drugs (Mizuno et al., 2006).
Novel Synthesis Approaches
Ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction, showcasing innovative synthetic strategies to obtain compounds with potential biological activities (Gein et al., 2014).
Theoretical Studies and Structural Analyses
The compound has been a subject of theoretical studies to understand its rotamers and dynamic behaviors, shedding light on its chemical properties and potential applications in materials science or drug design (Abdoli-Senejani et al., 2013).
Properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-4-22-15(19)10-8-11(16-17-14(10)18)9-5-6-12(20-2)13(7-9)21-3/h5-8H,4H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZQIZDTAAQSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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